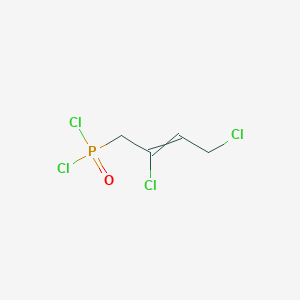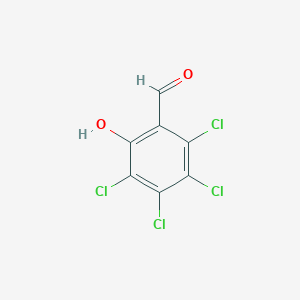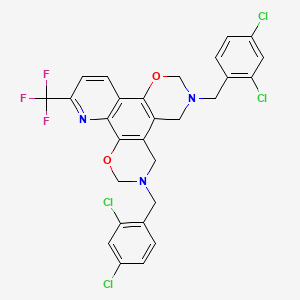
amino(triethyl)arsanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(triethyl)arsanium chloride is an organoarsenic compound that features a central arsenic atom bonded to three ethyl groups and one amino group, with a chloride ion as a counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino(triethyl)arsanium chloride can be synthesized through several methods. One common approach involves the reaction of triethylarsine with an amine in the presence of a chlorinating agent. For example, triethylarsine can react with ammonia and hydrogen chloride to form amino(triethyl)arsanium chloride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of amino(triethyl)arsanium chloride may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the toxicity of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Amino(triethyl)arsanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The amino group can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Amino(triethyl)arsanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound can be used in studies of arsenic metabolism and toxicity.
Medicine: Research into arsenic-based drugs for cancer treatment often involves compounds like amino(triethyl)arsanium chloride.
Industry: It may be used in the production of semiconductors and other electronic materials due to its unique properties.
Mecanismo De Acción
The mechanism by which amino(triethyl)arsanium chloride exerts its effects involves interactions with biological molecules. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. This can lead to cell death, which is why arsenic compounds are studied for their potential use in cancer therapy. The molecular targets include enzymes and other proteins critical for cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Triethylarsine: Lacks the amino group and chloride ion, making it less reactive in certain contexts.
Amino(trimethyl)arsanium chloride: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
Arsenic trioxide: A simpler arsenic compound used in medicine, particularly in the treatment of acute promyelocytic leukemia.
Uniqueness
Amino(triethyl)arsanium chloride is unique due to the presence of both the amino group and the ethyl groups, which confer specific reactivity and potential applications not shared by simpler arsenic compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propiedades
Número CAS |
37100-70-2 |
|---|---|
Fórmula molecular |
C6H17AsClN |
Peso molecular |
213.58 g/mol |
Nombre IUPAC |
amino(triethyl)arsanium;chloride |
InChI |
InChI=1S/C6H17AsN.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DVQCIWPXKMXGNK-UHFFFAOYSA-M |
SMILES canónico |
CC[As+](CC)(CC)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


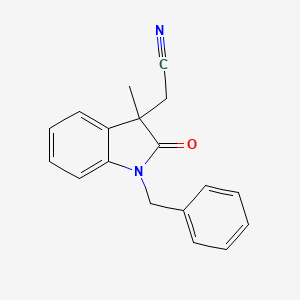
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
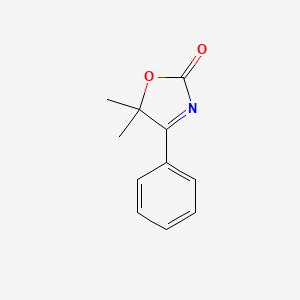
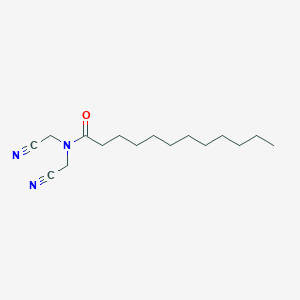
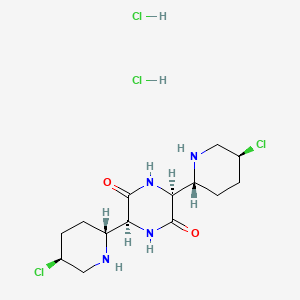
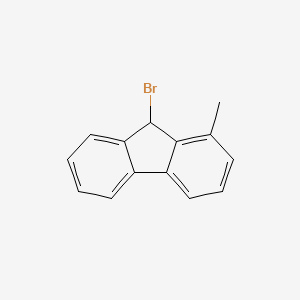

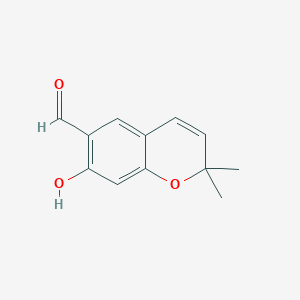
propanedioate](/img/structure/B14673634.png)
